molecular formula C23H23NO6 B14955139 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B14955139
M. Wt: 409.4 g/mol
InChI Key: QQQOCGFKNROXSQ-UHFFFAOYSA-N
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Description

This compound features a 4H-chromen (coumarin) core substituted at position 2 with a phenyl group, at position 4 with an oxo group, at position 5 with a hydroxy group, and at position 7 with an acetamide-linked tetrahydropyran-4-ylmethyl side chain.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C23H23NO6/c25-18-10-17(29-14-22(27)24-13-15-6-8-28-9-7-15)11-21-23(18)19(26)12-20(30-21)16-4-2-1-3-5-16/h1-5,10-12,15,25H,6-9,13-14H2,(H,24,27)

InChI Key

QQQOCGFKNROXSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps. One common approach is to start with the chromen derivative, which is then functionalized to introduce the phenyl group and the hydroxy group at specific positions. The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction, where the chromen derivative reacts with a suitable tetrahydropyran precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Scavenging free radicals: Acting as an antioxidant to neutralize harmful free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and biological activities.

Structural Features

Key structural variations among coumarin-acetamide derivatives include:

  • Coumarin Core Substitutions : Position and type of substituents (e.g., hydroxy, oxo, chloro, methyl).
  • Acetamide Side Chains: Nature of the N-linked group (e.g., tetrahydropyran, thiazolidinone, aryl).

Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives

Compound ID Coumarin Substituents Acetamide Side Chain Key Structural Notes Reference
Target Compound 5-hydroxy-4-oxo-2-phenyl N-(tetrahydro-2H-pyran-4-ylmethyl) Hydroxy group enhances polarity N/A
5a () 4-oxo-2-phenylthiazolidin-3-yl N-(4-oxo-2-phenylthiazolidin-3-yl) Dual thiazolidinone moieties
5j () 2-hydroxy-5-nitrophenyl Complex thiazolidinone-based Nitro group increases electrophilicity
(±)-Compound () 4-methyl-2-oxo (±)-2-chloro-2-phenyl Chloro-phenyl enhances lipophilicity
Compound 6-chloro-4-methyl-2-oxo N-[(2S)-1-hydroxy-2-propanyl] Stereospecific hydroxypropyl chain
Compound 6-chloro-4-methyl-2-oxo N-(3,5-dimethylphenyl) Aromatic dimethyl substitution
Physicochemical Properties
  • Melting Points: Thiazolidinone-containing compounds (e.g., 5a, 5j) exhibit higher melting points (202–242°C), likely due to strong intermolecular hydrogen bonding from amide and thiazolidinone groups .
  • Solubility : The hydroxy group at position 5 in the target compound could improve aqueous solubility relative to chloro- or methyl-substituted analogs (e.g., ) .

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